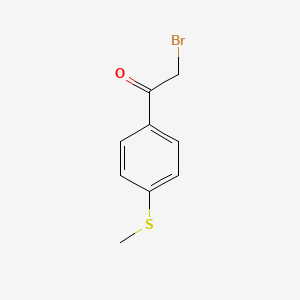

2-溴-1-(4-甲基硫代苯基)乙酮

描述

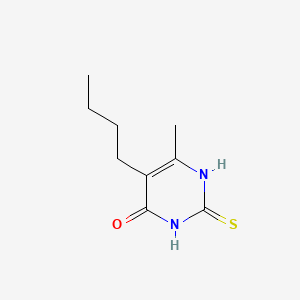

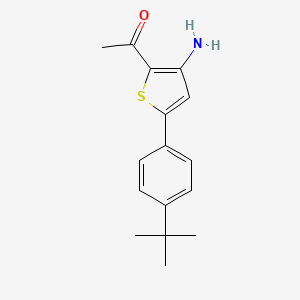

2-Bromo-1-(4-methylsulfanylphenyl)ethanone is a brominated acetophenone derivative, which is a class of organic compounds characterized by a bromine atom attached to the acetophenone moiety. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound 2-Bromo-1-(4-methylsulfanylphenyl)ethanone is not directly mentioned in the provided abstracts, related compounds and their properties and reactions are discussed, which can provide insights into the behavior of similar brominated acetophenones.

Synthesis Analysis

The synthesis of brominated acetophenones can involve halogen-exchange reactions, as demonstrated in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded high product amounts . This suggests that a similar approach could be applied to synthesize 2-Bromo-1-(4-methylsulfanylphenyl)ethanone. Additionally, the use of 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester in derivatization reactions indicates that brominated acetophenones can be functionalized to enhance their reactivity and detection in analytical methods .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated acetophenones can be investigated using computational methods, as seen in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These methods can provide detailed information on the geometrical parameters and electronic properties, such as HOMO-LUMO analysis, which are crucial for understanding the reactivity and stability of the molecule. The molecular docking studies also suggest potential biological activities, which could be relevant for 2-Bromo-1-(4-methylsulfanylphenyl)ethanone .

Chemical Reactions Analysis

The reactivity of brominated acetophenones can be inferred from the reactions they undergo. For instance, the esterification of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone indicates that it can participate in further chemical transformations, serving as a protective group . This implies that 2-Bromo-1-(4-methylsulfanylphenyl)ethanone may also be amenable to similar reactions, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones can be diverse. For example, the analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone exhibit a red color due to a broad charge transfer band in the UV–Vis spectra, which is a physical property that could be shared by 2-Bromo-1-(4-methylsulfanylphenyl)ethanone . The molecular structures determined by X-ray diffraction studies provide insights into the solid-state properties and intermolecular interactions, which are important for understanding the material's behavior and potential applications .

科学研究应用

Synthesis of Novel Derivatives

One of the key applications of 2-Bromo-1-(4-methylsulfanylphenyl)ethanone is in the synthesis of various novel chemical derivatives. Hessien, Kadah, and Marzouk (2009) demonstrated its use in creating thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, some of which exhibited potential anticancer properties for liver and breast cancer (Hessien, Kadah, & Marzouk, 2009).

Key Intermediate in Synthesis

Li Yu-feng (2013) identified 2-Bromo-1-(4-methylsulfanylphenyl)ethanone as a key intermediate in the synthesis of Synephrine, noting its high yield and purity, making it significant in pharmaceutical synthesis processes (Li Yu-feng, 2013).

Involvement in Chalcone Analogue Synthesis

Curti, Gellis, and Vanelle (2007) utilized 2-Bromo-1-(4-methylsulfanylphenyl)ethanone in the synthesis of α,β-unsaturated ketones, serving as chalcone analogues. This process demonstrates its role in creating compounds with potential biological activities (Curti, Gellis, & Vanelle, 2007).

Potential COX-2 Inhibitor Synthesis

In the field of medicinal chemistry, Emami and Foroumadi (2006) described the synthesis of novel thiazole thione derivatives using 2-Bromo-1-(4-methylsulfanylphenyl)ethanone, targeting COX-2 inhibitors. This underlines its significance in drug discovery for conditions like inflammation (Emami & Foroumadi, 2006).

Contribution to Antimicrobial Compounds

Viveka et al. (2013) synthesized Methylphenyl-2-oxoethyl isonicotinate, involving 2-Bromo-1-(4-methylphenyl)ethanone, and demonstrated significant antimicrobial activity. This indicates the compound's role in developing new antimicrobial agents (Viveka et al., 2013).

属性

IUPAC Name |

2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSYIJBAPDTSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372110 | |

| Record name | 2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-methylsulfanylphenyl)ethanone | |

CAS RN |

42445-46-5 | |

| Record name | 2-bromo-1-(4-methylsulfanylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

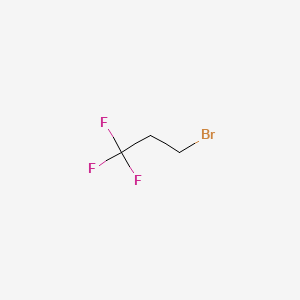

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)